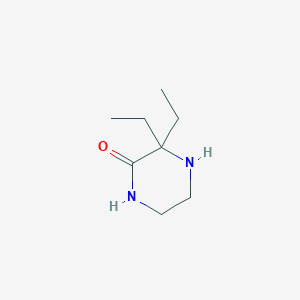
3,3-Diethyl-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-piperazin-2-one is a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamines with diphenylvinylsulfonium triflate in the presence of a base like DBU, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials and efficient catalysts to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazines .
Scientific Research Applications
3,3-Diethyl-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent .
Comparison with Similar Compounds
Piperazine: A simpler analog with similar biological activities.
Morpholine: Another six-membered ring compound with one nitrogen and one oxygen atom.
Thiomorpholine: Similar to morpholine but with a sulfur atom instead of oxygen.
Uniqueness: 3,3-Diethyl-piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3,3-diethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-8(4-2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
OVTUFOAZSJSGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NCCN1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















